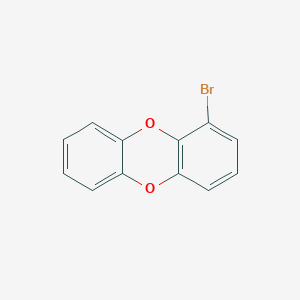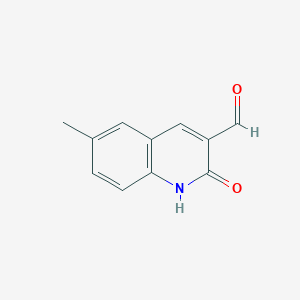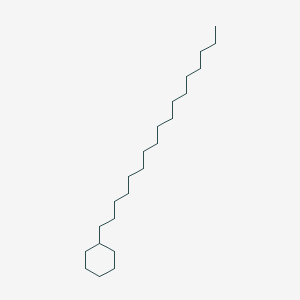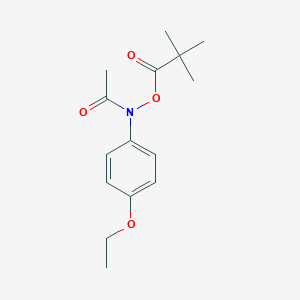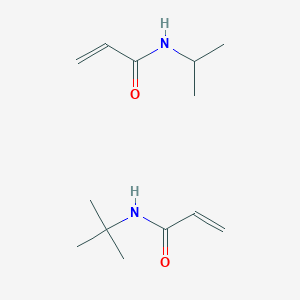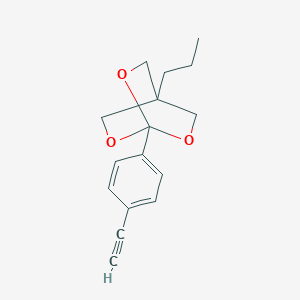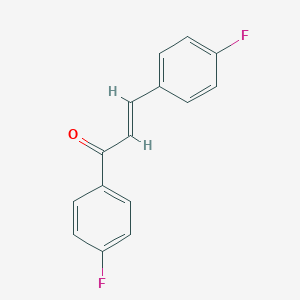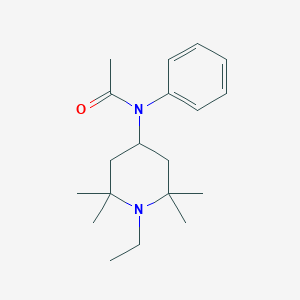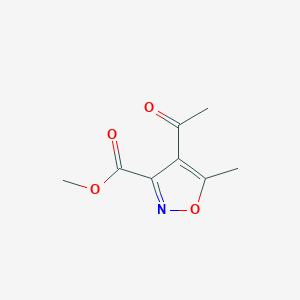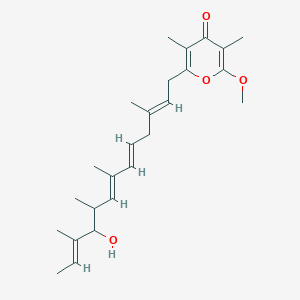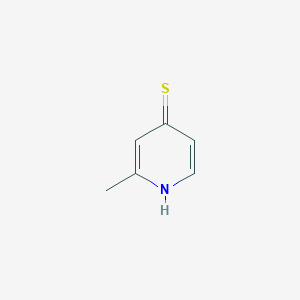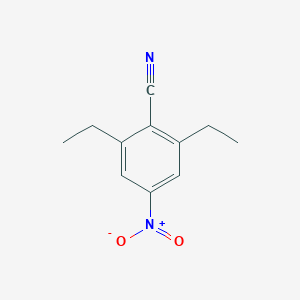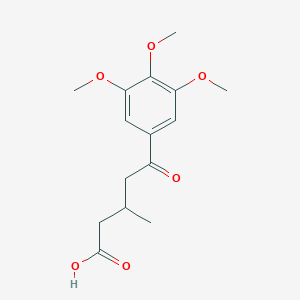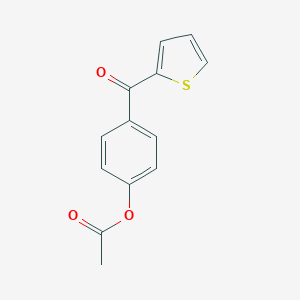![molecular formula C8H8Cl2 B011405 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene CAS No. 103063-81-6](/img/structure/B11405.png)
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, also known as DCTO, is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields.
作用機序
The mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is not well understood, but it is believed to interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
生化学的および生理学的効果
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to have various biochemical and physiological effects, including antifungal, antibacterial, and insecticidal activity. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been investigated for its potential as a pesticide due to its ability to disrupt the nervous system of insects. In addition, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to have antifungal activity against various fungal species, making it a potential candidate for the development of new antifungal drugs.
実験室実験の利点と制限
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has several advantages for use in lab experiments, including its unique molecular structure and potential applications in various fields. However, the synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires specialized equipment and expertise, making it difficult to obtain in large quantities. In addition, the toxicity of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is not well understood, and further research is needed to determine its safety for use in lab experiments.
将来の方向性
There are several future directions for research on 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, including the development of new synthetic methods for its preparation, the investigation of its potential as a scaffold for the development of new drugs, and the exploration of its toxicity and safety for use in various applications. In addition, further research is needed to understand the mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields. The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has shown potential applications in organic synthesis, material science, and medicinal chemistry. Further research is needed to understand the mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene and its potential applications in various fields of scientific research.
合成法
The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene involves a series of chemical reactions, starting with the reaction of 1,3-cyclohexadiene with chlorine gas to form 1,3-dichlorocyclohexene. This compound is then subjected to a Diels-Alder reaction with maleic anhydride to produce the desired product, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene. The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has shown potential applications in various fields of scientific research, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene can be used as a building block for the synthesis of other complex molecules due to its unique molecular structure. In material science, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. In medicinal chemistry, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been investigated for its potential as a scaffold for the development of new drugs targeting various diseases.
特性
CAS番号 |
103063-81-6 |
|---|---|
製品名 |
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene |
分子式 |
C8H8Cl2 |
分子量 |
175.05 g/mol |
IUPAC名 |
3,3-dichlorotricyclo[3.2.1.02,4]oct-6-ene |
InChI |
InChI=1S/C8H8Cl2/c9-8(10)6-4-1-2-5(3-4)7(6)8/h1-2,4-7H,3H2 |
InChIキー |
GQKQNYMVDOQVIX-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C3(Cl)Cl |
正規SMILES |
C1C2C=CC1C3C2C3(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



